molecular formula C21H25ClN4O3 B2948489 N1-(2-chlorophenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049418-46-3

N1-(2-chlorophenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No. B2948489
CAS RN: 1049418-46-3
M. Wt: 416.91
InChI Key: KJOCLHMSSSSSCF-UHFFFAOYSA-N
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Description

“N1-(2-chlorophenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide” is a compound that contains a piperazine moiety . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as HRMS, IR, 1H, and 13C NMR . The 1H spectrum in DMSO-d6 shows characteristic signals for the protons of piperazine at 2.96 and 3.16 ppm, respectively, protons of the methoxy group as a singlet at 3.75 ppm, the signal of the CH2 group at 5.23 as a singlet, and aromatic protons in the range 6.92–7.67 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives are diverse and complex . They often involve the use of various reagents and catalysts, and can include steps such as cyclization, ring opening, and cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N1-(2-chlorophenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide” can be determined using various analytical techniques . These might include mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .

Future Directions

Piperazine derivatives have been found to have a wide range of biological activities, making them a topic of ongoing research interest . Future research may focus on developing new synthetic methods, exploring their biological activities, and optimizing their pharmacokinetic properties .

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O3/c1-29-17-8-6-16(7-9-17)26-14-12-25(13-15-26)11-10-23-20(27)21(28)24-19-5-3-2-4-18(19)22/h2-9H,10-15H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOCLHMSSSSSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorophenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

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